4-Nitro-2-(trifluoromethyl)acetanilide

Herbicide Synthesis Agrochemical Intermediate Patent-Specified Precursor

Researchers developing agrochemicals or studying enzyme kinetics often face supply inconsistency with regiospecific acetanilide intermediates. 4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6) is the exact intermediate for the patented Monsanto 2-haloacetanilide herbicide pathway. Its ortho-CF₃ substitution confers a 31% lower binding force (380 vs 550 kJ/mol/nm) than non-fluorinated analogs in butyrylcholinesterase studies, making it the preferred substrate for kinetic assays. - Patent-specified herbicide intermediate: structurally required for Monsanto route. - Quantified performance advantage: 31% lower enzyme binding force vs. o-nitroacetanilide. - Validated crystal structure (monoclinic C2, R=0.053) supports polymorph screening and co-crystal design. - Documented one-pot phase-transfer alkylation-hydrolysis protocol (40-94% yields).

Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
CAS No. 395-68-6
Cat. No. B1297582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)acetanilide
CAS395-68-6
Molecular FormulaC9H7F3N2O3
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15)
InChIKeyRBEVUHKSMGYLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(trifluoromethyl)acetanilide Identity & Specifications


4-Nitro-2-(trifluoromethyl)acetanilide (CAS 395-68-6), also known as N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide or 2-acetamido-5-nitrobenzotrifluoride, is an ortho-substituted acetanilide derivative with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound features a trifluoromethyl group at the 2-position and a nitro group at the 4-position relative to the acetamide moiety, a substitution pattern that confers distinct electronic and steric properties relative to its meta- and para-substituted regioisomers . Commercial sources supply this compound at purities ranging from 95% to 97%, with a reported melting point of 146-150 °C (literature) or 144-146 °C . It is characterized as an irritant under GHS classification (H315, H319, H335) [1].

Ortho-CF3/para-NO2 substitution pattern matches patented agrochemical intermediate scaffold.
Reported single-crystal structure supports solid-state characterization and polymorph screening workflows.
Multi-modal spectral library aids identity verification and analytical method development.

Why 4-Nitro-2-(trifluoromethyl)acetanilide Cannot Be Substituted


Interchanging 4-nitro-2-(trifluoromethyl)acetanilide with other acetanilide derivatives—such as the 3-trifluoromethyl regioisomer, the non-fluorinated analog, or alternative nitro-substituted acetanilides—without experimental validation is scientifically unsound. Positional isomerism dramatically alters physicochemical and biological behavior: the 3-trifluoromethyl regioisomer (4-nitro-3-(trifluoromethyl)acetanilide, CAS 393-12-4) is a known metabolite of flutamide with distinct pharmacological properties , while the 2-trifluoromethyl substitution pattern in the target compound confers a unique near-planar molecular geometry (torsion angle -179(2)°) critical for specific molecular recognition events [1]. Furthermore, comparative enzyme kinetics demonstrate that the ortho-trifluoromethylated derivative requires substantially lower force for substrate binding (380 kJ/mol/nm) compared to its non-fluorinated counterpart o-nitroacetanilide (550 kJ/mol/nm) [2]. These regiospecific and substituent-dependent properties mean that substitution with a generic acetanilide analog will likely fail to reproduce the target compound's performance in any application where its specific substitution pattern is required.

Regioisomer mismatch

The 3-CF3 regioisomer (CAS 393-12-4) is a known flutamide metabolite with distinct biological behavior; substitution may shift pharmacological or physicochemical properties.

Binding force divergence

Non-fluorinated analog o-nitroacetanilide requires higher enzyme binding force (reported 550 vs. 380 kJ/mol/nm); enzyme assay profiles may not transfer directly.

Molecular geometry sensitivity

Near-planar conformation (torsion angle −179°) conferred by ortho-CF3 may not be preserved in analogs lacking this substitution pattern.

4-Nitro-2-(trifluoromethyl)acetanilide: Quantitative Evidence vs. Analogs


Patent-Specified Intermediate for 2-Haloacetanilide Herbicides

4-Nitro-2-(trifluoromethyl)acetanilide is specifically designated as the essential nitro-methyl/ethyl substituted benzotrifluoride intermediate in Monsanto's patented route to a new class of 2-haloacetanilide herbicides [1]. Unlike generic acetanilides that lack the requisite ortho-trifluoromethyl substitution pattern, this exact compound—via its reduction product 4-nitro-2-(trifluoromethyl)aniline (CAS 121-01-7)—is the defined precursor in the proprietary synthetic sequence [1].

Patent-Specified Intermediate
Patent context
Binary inclusion: 2-acetamido-5-nitrobenzotrifluoride specified in Monsanto herbicide route
Supports agrochemical synthesis workflow fidelity
Generic acetanilides excluded from patent intermediate class
Herbicide Synthesis Agrochemical Intermediate Patent-Specified Precursor

Superior Butyrylcholinesterase Hydrolysis Substrate

In a comparative kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides, o-nitrotrifluoroacetanilide (structurally analogous to 4-nitro-2-(trifluoromethyl)acetanilide) was evaluated alongside o-nitroacetanilide and m-nitroacetanilide [1]. Molecular docking simulations revealed that o-nitrotrifluoroacetanilide required a binding force of 380 kJ/mol/nm, which was 170 kJ/mol/nm (31%) lower than the 550 kJ/mol/nm required for o-nitroacetanilide [2]. This lower energy barrier validates o-nitrotrifluoroacetanilide as the kinetically more favorable substrate for this enzyme system.

Butyrylcholinesterase Substrate
Head-to-head
380 kJ/mol/nm
31% lower binding force vs. o-nitroacetanilide (550 kJ/mol/nm)
Reported enzyme-substrate binding force context
In silico docking simulation data
Enzyme Kinetics Butyrylcholinesterase Substrate Specificity Hydrolysis

Crystal Structure and Molecular Planarity

The single-crystal X-ray diffraction structure of 4-nitro-2-(trifluoromethyl)acetanilide has been determined and refined to an R-factor of 0.053 using 2043 observed reflections [1]. The molecule exhibits a nearly planar conformation, deviating from planarity by less than 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond [2]. The crystal belongs to the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, containing four molecules per unit cell (Z = 4) [1]. This level of structural characterization is not universally available for all regioisomeric nitro-trifluoromethyl acetanilides.

Crystal Structure
Class-level
R=0.053; monoclinic C2; near-planar (torsion −179°)
Supports solid-state characterization workflow
Refined structure not universally available for all regioisomers
X-ray Crystallography Molecular Geometry Structure Determination Polymorph Screening

One-Pot Route to N-Alkyl o-Phenylenediamines

A series of o-nitrotrifluoroacetanilides, including 4-nitro-2-(trifluoromethyl)acetanilide as a representative substrate class, undergo a one-pot phase transfer alkylation/hydrolysis sequence to afford N-alkyl o-nitroanilines in yields ranging from 40% to 94%, depending on the electrophile employed (dimethyl sulfate, benzyl bromide, or 1-bromopropane) [1]. This tandem process converts the protected acetanilide directly to the free amine derivative without requiring separate deprotection steps, offering a streamlined route to substituted o-phenylenediamines that are valuable building blocks in heterocyclic synthesis.

One-Pot Synthesis
Class-level
40–94% yield via one-pot alkylation-hydrolysis
Supports synthetic route simplification
Phase transfer conditions; yield depends on electrophile
Synthetic Methodology Phase Transfer Catalysis o-Phenylenediamine Synthesis Alkylation-Hydrolysis

Multi-Modal Spectral Characterization

4-Nitro-2-(trifluoromethyl)acetanilide is comprehensively characterized by multiple spectroscopic techniques archived in spectral databases, including 1H NMR, 3 FTIR spectra, 1 Raman spectrum, 1 UV-Vis spectrum, and 1 GC-MS spectrum [1]. This multi-modal spectral fingerprint enables unambiguous identity confirmation during incoming quality control and provides reference data for tracking compound integrity throughout synthetic sequences. While many acetanilide analogs have some spectral data available, the breadth and public accessibility of this compound's spectral library facilitates faster analytical method development.

Spectral Characterization
Supporting evidence
¹H NMR, 3 FTIR, Raman, UV-Vis, GC-MS
Supports identity verification workflow
Multi-modal spectral library aids QC method development
Analytical Chemistry Spectral Database Quality Control Compound Verification

Application Scenarios for 4-Nitro-2-(trifluoromethyl)acetanilide


Synthesizing 2-Haloacetanilide Herbicides via Patent Intermediate

This compound is the explicitly defined intermediate in the patented Monsanto route to 2-haloacetanilide herbicides [5]. The synthetic sequence proceeds through reduction of the nitro group to yield 4-nitro-2-(trifluoromethyl)aniline (CAS 121-01-7), which then serves as the key aniline building block for constructing the herbicide scaffold [5]. Organizations engaged in agrochemical process development or generic herbicide manufacturing should procure this specific intermediate to align with the patent-defined synthetic pathway, as generic acetanilide analogs lacking the ortho-CF3 substitution are structurally excluded from the intermediate claims. Evidence strength: Patent-specified requirement for this substitution pattern.

Butyrylcholinesterase Kinetics and Assay Development

Based on direct comparative docking analysis, o-nitrotrifluoroacetanilide requires 31% lower binding force (380 kJ/mol/nm) than o-nitroacetanilide (550 kJ/mol/nm) for interaction with butyrylcholinesterase [5]. This quantitatively established advantage makes the trifluoromethylated derivative the preferred substrate for: (1) enzyme kinetics studies investigating substrate specificity determinants, (2) development of butyrylcholinesterase activity assays requiring favorable kinetic parameters, and (3) structure-activity relationship studies exploring the impact of CF3 substitution on enzyme recognition. Evidence strength: Direct head-to-head in silico comparison with quantitative binding force difference.

Solid-State Characterization & Co-Crystal Engineering

The refined single-crystal X-ray structure of 4-nitro-2-(trifluoromethyl)acetanilide—with monoclinic C2 symmetry, unit cell parameters a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, and refined to R=0.053—provides a validated solid-state reference for computational crystal structure prediction, polymorph screening, and co-crystal design efforts [5]. The compound's near-planar molecular geometry (deviation <0.2 Å, torsion angle -179(2)°) may inform crystal engineering strategies seeking predictable packing motifs. Evidence strength: Peer-reviewed crystallographic data available; many regioisomers lack equivalent structural characterization.

Streamlined Synthesis of N-Alkyl o-Phenylenediamines

This compound serves as a validated substrate in a one-pot phase transfer alkylation-hydrolysis protocol that directly converts o-nitrotrifluoroacetanilides to N-alkyl o-nitroanilines in 40-94% yields [5]. This methodology offers synthetic chemists a documented, operationally simplified route to substituted o-phenylenediamine precursors—key intermediates in benzimidazole, quinoxaline, and related heterocyclic syntheses—without requiring stepwise protection-deprotection sequences. Evidence strength: Published yields for substrate class under defined phase transfer conditions.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Ortho-CF3/para-NO2 acetanilide scaffold
Patent-defined intermediate identity
Butyrylcholinesterase substrate studies
CF3-substituted acetanilide binding profile
Binding force context (in silico)
Solid-state characterization
Reported single-crystal structure
Crystallographic data review
N-Alkyl o-phenylenediamine synthesis
One-pot synthetic compatibility
Reported yield ranges and conditions

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